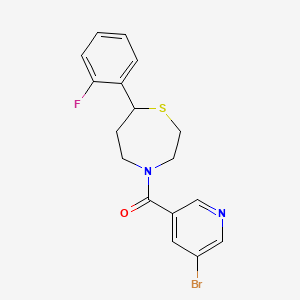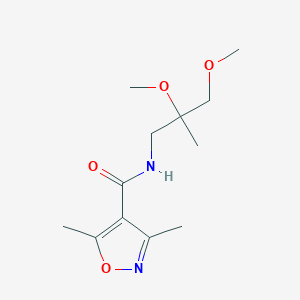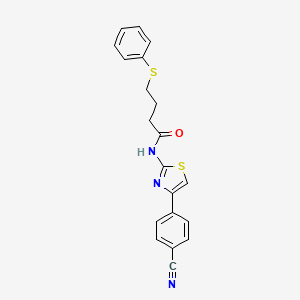
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide, also known as CTB, is a small molecule compound that has been studied extensively for its potential therapeutic applications in various diseases. This compound has a thiazole ring and a phenylthio group, which gives it unique properties that make it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide Applications
Antimicrobial Activity: The thiazole nucleus, a core structure in N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide, has been extensively studied for its antimicrobial properties. It operates by blocking the biosynthesis of bacterial lipids or through other mechanisms against various bacterial species . This compound could potentially be developed into new antimicrobial agents that address drug resistance issues.
Antiproliferative Agents: Thiazole derivatives have shown promise as antiproliferative agents, particularly against cancer cell lines such as the human breast adenocarcinoma cancer cell line (MCF7) . The ability of these compounds to inhibit the growth of cancerous cells makes them valuable in the search for new cancer treatments.
Molecular Modelling: The molecular structure of thiazole derivatives allows for extensive molecular modelling studies. These studies can predict how the compound interacts with various biological targets, which is crucial for rational drug design .
Anticancer Drug Resistance: The thiazole nucleus has been implicated in efforts to combat anticancer drug resistance. By studying the pharmacological activities of thiazole derivatives, researchers aim to develop new molecules that can overcome resistance by cancerous cells .
Antitumor Activity: Thiazole derivatives, including those similar to N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide, have been synthesized and evaluated for their antitumor and cytotoxic activities. These compounds have demonstrated potent effects on various human tumor cell lines, indicating their potential as antitumor agents .
Neuroprotective Properties: Thiazoles are known to have neuroprotective properties. They play a role in the synthesis of neurotransmitters like acetylcholine, which is essential for the normal functioning of the nervous system .
Antioxidant Activity: Thiazole derivatives have been explored for their antioxidant properties. Antioxidants are vital in protecting the body from damage caused by free radicals, and thiazole compounds could contribute to this protective effect .
Analgesic and Anti-inflammatory Activity: The analgesic and anti-inflammatory activities of thiazole derivatives make them candidates for the development of new pain relief and anti-inflammatory drugs. These properties are particularly important for conditions where inflammation plays a key role .
Eigenschaften
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c21-13-15-8-10-16(11-9-15)18-14-26-20(22-18)23-19(24)7-4-12-25-17-5-2-1-3-6-17/h1-3,5-6,8-11,14H,4,7,12H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOFXZCYXDAPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2763326.png)
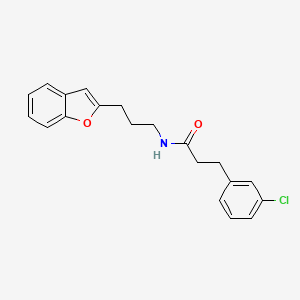
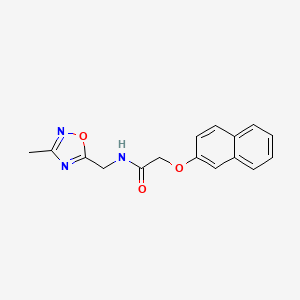

![2-{(1S)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2763332.png)
![2-(4-amino-5,6-dimethylfurano[2,3-d]pyrimidin-2-ylthio)-N-cyclohexylacetamide](/img/structure/B2763333.png)
![4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2763334.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2763335.png)
![2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2763336.png)


